molecular formula C13H10ClFN2O B1367921 N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide CAS No. 926214-87-1

N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide

Cat. No.: B1367921
CAS No.: 926214-87-1
M. Wt: 264.68 g/mol
InChI Key: NVWZAQLZYJBONS-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chlorine atom, and a fluorine atom attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-chlorobenzoic acid and 4-fluoroaniline.

    Amide Formation: The carboxylic acid group of 4-amino-2-chlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-fluoroaniline to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide can undergo electrophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens (e.g., bromine, iodine) and catalysts like iron(III) chloride.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving amide bonds and aromatic substitutions.

Medicine:

    Pharmaceutical Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
  • N-(4-Amino-2-chlorophenyl)-4-methylbenzamide
  • N-(4-Amino-2-chlorophenyl)-4-nitrobenzamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., fluorine, chlorine, methyl, nitro) on the benzamide structure.
  • Chemical Properties: Variations in reactivity, solubility, and stability due to different substituents.
  • Biological Activity: Differences in biological activity and therapeutic potential based on the nature of the substituents.

N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide stands out due to the unique combination of amino, chlorine, and fluorine substituents, which confer specific chemical and biological properties that are distinct from its analogues.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-11-7-10(16)5-6-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWZAQLZYJBONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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